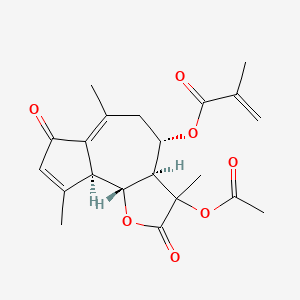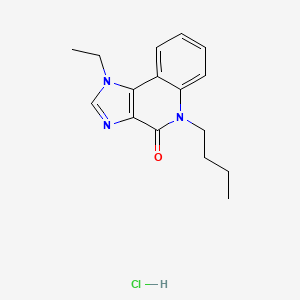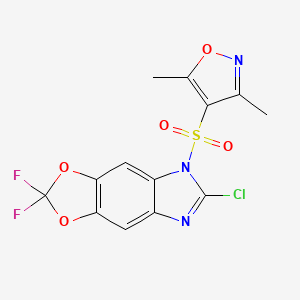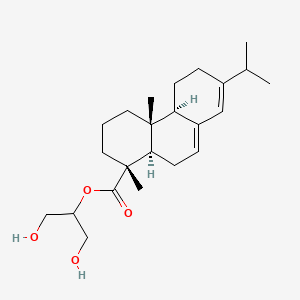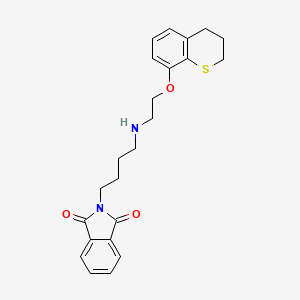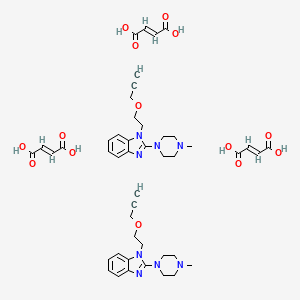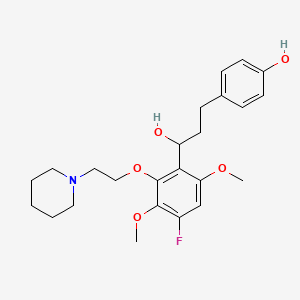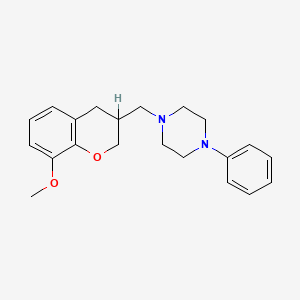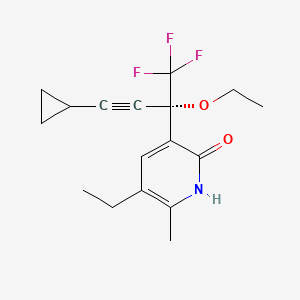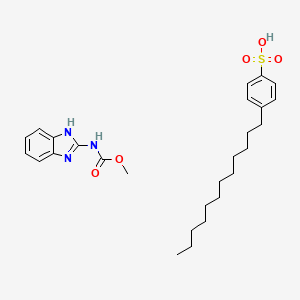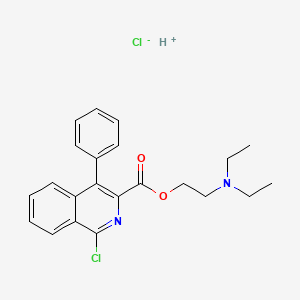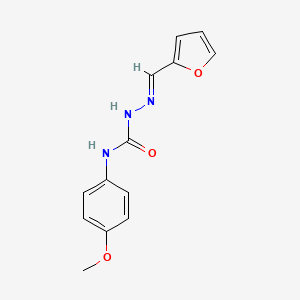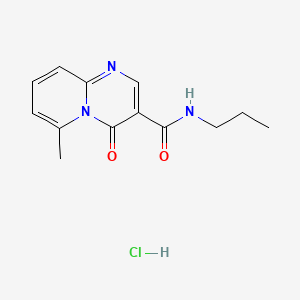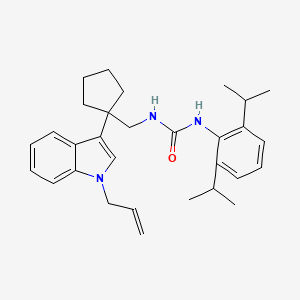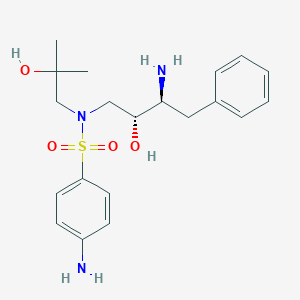
Darunavir metabolite M6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Darunavir metabolite M6 is a significant compound derived from the metabolism of Darunavir, a protease inhibitor used in the treatment of HIV-1 infection. Darunavir is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The metabolite M6 is one of the several metabolites formed during this process and plays a crucial role in understanding the pharmacokinetics and pharmacodynamics of Darunavir.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Darunavir metabolite M6 involves the incubation of Darunavir in human liver microsomes fortified with NADPH. This process is typically carried out at 37°C for varying time intervals . The reaction conditions include the use of high-resolution liquid chromatography and mass spectrometry for the identification and profiling of the metabolite .
Industrial Production Methods: Industrial production methods for Darunavir and its metabolites, including M6, involve advanced techniques such as high-resolution accurate mass spectrometry (HRAM MS) and ultra-high-performance liquid chromatography (UHPLC). These methods ensure the efficient and rapid identification and quantification of the metabolites .
Analyse Chemischer Reaktionen
Types of Reactions: Darunavir metabolite M6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the metabolic transformation of Darunavir in the body.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include NADPH, which acts as a cofactor in the enzymatic reactions. The conditions typically involve incubation at physiological temperatures (37°C) and the use of human liver microsomes .
Major Products Formed: The major products formed from the reactions involving this compound include various oxidized and reduced forms of the parent compound. These products are crucial for understanding the metabolic pathways and the pharmacological effects of Darunavir .
Wissenschaftliche Forschungsanwendungen
Darunavir metabolite M6 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for studying the metabolic pathways and the enzymatic reactions involved in drug metabolism . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Darunavir, which is essential for optimizing its therapeutic use . In the pharmaceutical industry, the metabolite is used for developing and testing new formulations and drug delivery systems .
Wirkmechanismus
The mechanism of action of Darunavir metabolite M6 involves its interaction with the HIV-1 protease enzyme. This enzyme is necessary for viral precursor protein processing and viral maturation, making it a critical target for antiretroviral therapy . The metabolite inhibits the protease enzyme, thereby preventing the maturation of the virus and reducing its ability to infect new cells .
Vergleich Mit ähnlichen Verbindungen
Darunavir metabolite M6 can be compared with other similar compounds such as other HIV protease inhibitors. These include compounds like Ritonavir and Lopinavir, which also inhibit the HIV-1 protease enzyme . Darunavir and its metabolites, including M6, have a higher genetic barrier to resistance and are effective against a broader range of HIV-1 strains . This makes this compound unique in its efficacy and therapeutic potential.
List of Similar Compounds:- Ritonavir
- Lopinavir
- Atazanavir
- Saquinavir
Eigenschaften
CAS-Nummer |
1809097-04-8 |
|---|---|
Molekularformel |
C20H29N3O4S |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H29N3O4S/c1-20(2,25)14-23(28(26,27)17-10-8-16(21)9-11-17)13-19(24)18(22)12-15-6-4-3-5-7-15/h3-11,18-19,24-25H,12-14,21-22H2,1-2H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
SKPOYGHDPSYYLM-RBUKOAKNSA-N |
Isomerische SMILES |
CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O |
Kanonische SMILES |
CC(C)(CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


